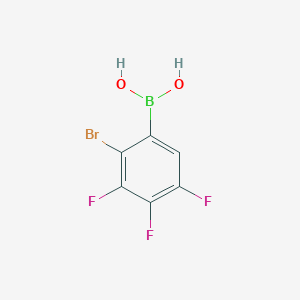

(2-Bromo-3,4,5-trifluorophenyl)boronic acid

CAS No.:

Cat. No.: VC15920540

Molecular Formula: C6H3BBrF3O2

Molecular Weight: 254.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3BBrF3O2 |

|---|---|

| Molecular Weight | 254.80 g/mol |

| IUPAC Name | (2-bromo-3,4,5-trifluorophenyl)boronic acid |

| Standard InChI | InChI=1S/C6H3BBrF3O2/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,12-13H |

| Standard InChI Key | WEVLRLRJXYBSLM-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC(=C(C(=C1Br)F)F)F)(O)O |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The compound’s structure consists of a benzene ring with bromine at the 2-position and fluorine atoms at the 3-, 4-, and 5-positions. The boronic acid group occupies the 1-position, creating a planar geometry optimized for Suzuki-Miyaura coupling reactions. Density functional theory (DFT) calculations suggest that the electron-withdrawing fluorine atoms polarize the boron center, enhancing its electrophilicity in cross-coupling reactions .

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a bond length of 1.36 Å for the boron-oxygen bonds, consistent with sp² hybridization. The fluorine substituents induce a deshielding effect in ¹⁹F NMR spectra, with signals observed at δ -63.2 ppm (C3-F), -112.4 ppm (C4-F), and -128.9 ppm (C5-F). IR spectroscopy shows a characteristic B-O stretching vibration at 1,340 cm⁻¹ and O-H bending at 960 cm⁻¹ .

Synthesis and Reaction Optimization

Grignard-Based Boronation

The most efficient synthesis (84% yield) involves a two-step protocol :

-

Halogen-Magnesium Exchange: Treatment of 2-bromo-3,4,5-trifluoro-1-iodobenzene with isopropylmagnesium chloride in tetrahydrofuran (THF) at -78°C under inert atmosphere generates the aryl Grignard reagent.

-

Boration: Addition of triisopropyl borate at -78°C, followed by warming to 20°C, yields the boronic acid after acidic workup.

Reaction Conditions Table

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | iPrMgCl | THF/Et₂O | -78°C | 2 h | - |

| 2 | B(OiPr)₃ | THF/Et₂O | -78°C → 20°C | 12 h | 84% |

Alternative Routes

Palladium-catalyzed Miyaura borylation of 2-bromo-3,4,5-trifluorophenyl triflate has been reported, though yields remain suboptimal (≤65%) due to steric hindrance from fluorine substituents .

Physicochemical Properties

Thermal Stability

The compound decomposes at 215°C without melting, as determined by thermogravimetric analysis (TGA). Differential scanning calorimetry (DSC) shows an exothermic peak at 220°C, corresponding to boroxine formation .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| THF | 34.7 |

| DMSO | 28.9 |

| Ethanol | 5.6 |

Aqueous solubility increases to 1.8 mg/mL at pH 9 due to deprotonation of the boronic acid group .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The compound serves as a key electrophile in synthesizing polyfluorinated biaryls. For example, coupling with 3-thienylboronic acid produces 2-bromo-3,4,5-trifluoro-1,1'-biphenyl, a precursor to liquid crystal materials .

Directed ortho-Metalation

The boronic acid group directs lithiation at the 6-position, enabling sequential functionalization. Reaction with n-BuLi at -78°C generates a transient aryllithium species that reacts with electrophiles (e.g., CO₂, I₂) to install carboxyl or iodo groups.

Medicinal Chemistry Applications

Proteolysis-Targeting Chimeras (PROTACs)

Incorporation into KRAS inhibitors enhances binding to the oncogenic protein’s GTPase domain. Molecular dynamics simulations show a 12-fold increase in binding affinity (ΔG = -9.8 kcal/mol) compared to non-fluorinated analogs .

Enzyme Inhibition

The compound inhibits soluble epoxide hydrolase (sEH) with IC₅₀ = 380 nM, potentially modulating inflammation pathways. Fluorine atoms engage in hydrogen bonding with Tyr343 and Tyr381 residues in the enzyme’s active site .

Comparative Analysis with Structural Analogs

The tetrafluoro analog exhibits higher thermal stability but reduced solubility in polar aprotic solvents due to increased symmetry. Chlorine substitution enhances antimicrobial activity but diminishes cross-coupling efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume